molecular formula C10H9ClN4O2S B14387141 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide CAS No. 88422-21-3

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide

Katalognummer: B14387141
CAS-Nummer: 88422-21-3
Molekulargewicht: 284.72 g/mol
InChI-Schlüssel: HITKBLSCJSDZMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a chloro group, a cyano group, and a sulfonamide group attached to the benzimidazole ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide typically involves multiple steps. One common method is the cyclization of o-phenylenediamine with a suitable sulfonyl chloride, followed by the introduction of the chloro and cyano groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and cyano groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
  • 5-Chloro-1H-benzimidazole-1-sulfonamide
  • 2-Cyano-5-chloro-1H-benzimidazole

Uniqueness

5-Chloro-2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and cyano groups, along with the sulfonamide moiety, makes it a versatile compound with diverse applications.

Eigenschaften

CAS-Nummer

88422-21-3

Molekularformel

C10H9ClN4O2S

Molekulargewicht

284.72 g/mol

IUPAC-Name

5-chloro-2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide

InChI

InChI=1S/C10H9ClN4O2S/c1-14(2)18(16,17)15-9-4-3-7(11)5-8(9)13-10(15)6-12/h3-5H,1-2H3

InChI-Schlüssel

HITKBLSCJSDZMQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)N1C2=C(C=C(C=C2)Cl)N=C1C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.